4,6-Dimethylpyridine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-7(2)9-8(4-6)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPRCWNSJMCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279993 | |
| Record name | 4,6-dimethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-01-0 | |
| Record name | 4,6-Dimethyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5439-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 15045 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC15045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dimethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dimethylpyridine 2 Carbaldehyde and Its Precursors
De Novo Synthetic Pathways to Substituted Pyridine (B92270) Cores
The creation of the fundamental pyridine ring system can be achieved through various synthetic strategies, including building the ring from simpler, non-cyclic components. These methods are crucial for producing the necessary precursors to 4,6-Dimethylpyridine-2-carbaldehyde.
Multi-component Reactions for Pyridine Ring Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. The Hantzsch pyridine synthesis is a classic and versatile example of an MCR used to generate substituted pyridines. researchgate.net In its archetypal form, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. researchgate.net
For the synthesis of a precursor like 2,4,6-trimethylpyridine (B116444), a variation of the Hantzsch synthesis can be employed using acetaldehyde, ethyl acetoacetate, and ammonia. wikipedia.org This approach builds the symmetrically substituted pyridine ring in a convergent manner.
| Reaction Name | Reactants | Product Type | Key Features |
| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Substituted Dihydropyridine (then oxidized to Pyridine) | Forms symmetrical pyridines; efficient one-pot reaction. researchgate.netwikipedia.org |
Condensation Reactions Utilizing Pyridine Precursors
Condensation reactions provide a direct route to the pyridine nucleus by combining carbonyl compounds with an ammonia source. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile, this method can sometimes suffer from lower yields. A notable industrial synthesis of 2,4,6-trimethylpyridine (collidine), a key starting material, involves the reaction of acetone (B3395972) and ammonia, demonstrating a direct condensation approach to the required scaffold. drugfuture.com
Functionalization Strategies on Dimethylpyridine Scaffolds
Once the 4,6-dimethylpyridine or a closely related scaffold like 2,4,6-trimethylpyridine is obtained, the primary challenge becomes the selective introduction of the carbaldehyde function at the 2-position.
Selective Formylation Approaches to Introduce Carbaldehyde Moiety
Direct formylation of an existing 4,6-dimethylpyridine ring system at the 2-position is not a widely documented or common synthetic strategy. Formylation reactions, such as the Vilsmeier-Haack reaction, typically require electron-rich aromatic systems to proceed efficiently. The pyridine ring, being electron-deficient, is generally not amenable to such electrophilic substitution reactions unless significantly activated.
Targeted Oxidation Reactions for Methyl-Substituted Pyridines
The most direct route to this compound is the selective oxidation of the methyl group at the 2-position of a 2,4,6-trimethylpyridine (collidine) precursor. Selenium dioxide (SeO₂) is a prominent reagent for this type of transformation, capable of oxidizing activated methyl groups, such as those adjacent to an aromatic ring. emporia.eduresearchgate.netyoutube.com
However, the reaction requires careful control, as over-oxidation to the corresponding carboxylic acid is a common side reaction. emporia.edunih.gov The oxidation of various picoline derivatives with SeO₂ highlights this challenge. For instance, while 8-methylquinoline (B175542) can be oxidized to the aldehyde, 2-picoline and 4-picoline tend to yield the carboxylic acids. emporia.edu The oxidation of 2,6-lutidine (2,6-dimethylpyridine) with SeO₂ has been reported to produce 2,6-pyridinedicarboxylic acid. emporia.edu The crucial step in synthesizing the antibiotic caerulomycin E involved the successful oxidation of a methyl group to a formyl group on a substituted bipyridine using selenium(IV) oxide, demonstrating that the aldehyde can be the major product under specific conditions. nih.gov The steric hindrance provided by the methyl groups at the 4- and 6-positions may influence the reactivity and prevent the complete oxidation to the carboxylic acid, potentially favoring the formation of the aldehyde.
Table of SeO₂ Oxidation Outcomes on Pyridine Derivatives
| Starting Material | Product(s) | Observations |
|---|---|---|
| 2-Picoline | 2-Pyridine Carboxylic Acid | Tends toward over-oxidation. emporia.edu |
| 2,6-Lutidine | 2,6-Pyridine Dicarboxylic Acid | Both methyl groups are oxidized. emporia.edu |
| 8-Methylquinoline | 8-Quinoline Aldehyde | Successful oxidation to the aldehyde. emporia.edu |
Conversion of Other Functional Groups to the Carbaldehyde Group
An alternative to direct oxidation involves a two-step process where the methyl group is first converted into another functional group, such as a halide, which is then oxidized to the aldehyde. A common method for oxidizing primary alkyl halides to aldehydes is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. thieme-connect.de
This indirect pathway would involve the initial free-radical halogenation of the 2-methyl group on 2,4,6-trimethylpyridine to yield 2-(halomethyl)-4,6-dimethylpyridine. This intermediate can then be treated with DMSO, often in the presence of a mild base like sodium bicarbonate, to furnish the desired this compound.
General Scheme for Kornblum Oxidation
| Substrate Type | Reagents | Product Type | Key Features |
|---|
Regioselective Synthesis of this compound
The direct, single-step synthesis of this compound from its logical precursor, 2,4-lutidine (also known as 2,4-dimethylpyridine), is complicated by the presence of two methyl groups at the C2 and C4 positions. A simple oxidation reaction would likely lead to a mixture of products, including the undesired 2-methyl-4-pyridinecarbaldehyde and over-oxidized carboxylic acids. Therefore, achieving regioselectivity—the specific functionalization of the C2 methyl group—requires a multi-step approach.
A robust and well-documented strategy to achieve this regioselectivity involves the conversion of the target methyl group into a different functional group that can later be transformed into an aldehyde. The "cyanopyridine route" is a highly effective method for this purpose. This pathway involves three key stages: N-oxidation, cyanation, and final reduction.
N-Oxidation of the Precursor: The synthesis begins with the N-oxidation of 2,4-lutidine to form 2,4-dimethylpyridine (B42361) N-oxide. This is a standard transformation typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The introduction of the N-oxide group activates the pyridine ring for subsequent nucleophilic substitution.
Regioselective Cyanation: The N-oxide intermediate is then converted to 4,6-dimethyl-2-cyanopyridine. A general and effective method for this transformation is the Reissert-Henze reaction. This involves treating the N-oxide with a reagent like dimethyl sulfate (B86663) to form a pyridinium (B92312) salt, which then reacts with a cyanide source, such as potassium or sodium cyanide, to introduce a cyano group regioselectively at the C2 position. orgsyn.org This method has been successfully used to prepare 2-cyano-4,6-dimethylpyridine from the corresponding N-oxide in yields as high as 73%. orgsyn.org
Reduction to the Aldehyde: The final step is the partial reduction of the nitrile group in 4,6-dimethyl-2-cyanopyridine to an aldehyde. This is most commonly and efficiently accomplished using Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgmasterorganicchemistry.com The reaction is performed at low temperatures, typically -78 °C, to prevent the over-reduction of the nitrile to a primary amine. adichemistry.com Upon hydrolytic workup, the intermediate imine is converted to the final product, this compound. masterorganicchemistry.com
The following table summarizes the proposed regioselective synthetic pathway.
Table 1: Proposed Regioselective Synthesis of this compound
| Step | Transformation | Typical Reagents and Conditions | Product | Reference for Analogy |
|---|---|---|---|---|
| 1 | N-Oxidation | 2,4-Lutidine, Hydrogen Peroxide (H₂O₂), Acetic Acid (AcOH) | 2,4-Dimethylpyridine N-Oxide | tcichemicals.com |
| 2 | Cyanation | 1. Dimethyl Sulfate (Me₂SO₄) 2. Potassium Cyanide (KCN), H₂O | 4,6-Dimethyl-2-cyanopyridine | orgsyn.org |
| 3 | Nitrile Reduction | Diisobutylaluminium hydride (DIBAL-H), Toluene or Hexane, -78 °C; then H₂O workup | This compound | wikipedia.orgmasterorganicchemistry.comadichemistry.com |
Innovations in Green Chemistry Approaches for Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of this compound and its precursors can be reimagined through the lens of green chemistry, focusing on biocatalysis, safer reagents, and improved energy efficiency.
Biocatalytic Oxidation: A significant innovation in green chemistry is the use of enzymes and whole-cell biocatalysts to perform selective oxidations under mild conditions. While a specific biocatalytic route for 2,4-lutidine oxidation to the 2-carbaldehyde is not yet published, extensive research on the analogous compound, 2,6-lutidine, provides a strong proof of concept. Enzymes such as xylene monooxygenase (XMO), expressed in host organisms like Escherichia coli, have been shown to catalyze the hydroxylation of methyl groups on pyridine rings. This process typically uses air as the oxidant, occurs in an aqueous medium at or near ambient temperature, and avoids the use of toxic heavy metals or harsh chemical oxidants. Applying this technology could theoretically allow for the direct and selective conversion of 2,4-lutidine to 4,6-dimethyl-2-pyridinemethanol, which can then be oxidized to the target aldehyde using a green oxidant.
Energy and Solvent Efficiency: Conventional heating methods can be energy-intensive. Microwave-assisted synthesis has emerged as a green alternative that can dramatically reduce reaction times and, in some cases, improve yields and product purity. Furthermore, replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or newer bio-based solvents is a key principle of green chemistry that can be applied to various steps in the synthesis, including product extraction and purification.
The table below contrasts a conventional chemical route with a potential green, biocatalytic approach.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Approach (e.g., via Cyanopyridine) | Potential Green Biocatalytic Approach |
|---|---|---|
| Oxidant | Stoichiometric reagents (e.g., m-CPBA) | Catalytic O₂ (Air) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane), Toluene | Aqueous buffer (Water) |
| Temperature | Low to high temperatures (-78 °C to reflux) | Ambient temperature (e.g., 30 °C) |
| Byproducts | Organic and inorganic salts, spent oxidants | Water, biomass |
| Selectivity | Achieved through multi-step functional group interconversion | Potentially achieved directly by enzyme specificity |
Reactivity and Transformational Chemistry of 4,6 Dimethylpyridine 2 Carbaldehyde
Comprehensive Reactivity of the Carbaldehyde Functional Group
The carbaldehyde group is the primary site for a diverse array of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbonyl group in 4,6-dimethylpyridine-2-carbaldehyde is susceptible to attack by various nucleophiles. A prominent example of this reactivity is the Grignard reaction, where organomagnesium halides (Grignard reagents) add to the carbonyl to form secondary alcohols after an acidic workup. libretexts.orgorganicchemistrytutor.com For instance, the reaction with a Grignard reagent such as methylmagnesium bromide would yield 1-(4,6-dimethylpyridin-2-yl)ethanol. The general mechanism involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated. khanacademy.orgyoutube.com
The stereochemical outcome of nucleophilic addition to the carbonyl group is significant. Since the carbonyl carbon is sp² hybridized and trigonal planar, nucleophilic attack can occur from either face of the plane, leading to the formation of a new chiral center if the added nucleophile is not a hydrogen atom.
Diverse Condensation Reactions, including Aldol-Crotonic Condensations
This compound readily participates in condensation reactions with compounds containing active methylene (B1212753) groups. A notable example is the Knoevenagel condensation, which involves the reaction with a compound possessing an acidic methylene group, such as malononitrile (B47326), in the presence of a weak base like piperidine. wikipedia.orgorganic-chemistry.org This reaction proceeds via a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. nih.gov The product of the reaction between this compound and malononitrile would be (4,6-dimethylpyridin-2-yl)methylene)malononitrile. Research has shown that such reactions can be carried out efficiently, sometimes even without a catalyst. unifap.br
Another important class of condensation reactions is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, an aldehyde without α-hydrogens, such as this compound, reacts with a ketone that possesses α-hydrogens, like acetone (B3395972), in the presence of a base. gordon.edumagritek.com The enolate of the ketone acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. The initial β-hydroxy ketone adduct readily undergoes dehydration to form a conjugated enone. With acetone, a double condensation can occur to yield a symmetrical product.
| Condensation Reaction Type | Reactant | Product |
| Knoevenagel Condensation | Malononitrile | ((4,6-dimethylpyridin-2-yl)methylene)malononitrile |
| Claisen-Schmidt Condensation | Acetone | (1E,4E)-1,5-bis(4,6-dimethylpyridin-2-yl)penta-1,4-dien-3-one |
Oxidation and Reduction Chemistry of the Aldehyde Moiety
The aldehyde functional group can be both oxidized and reduced. Oxidation of this compound yields the corresponding carboxylic acid, 4,6-dimethylpyridine-2-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for this transformation. sci-hub.selibretexts.orgtsijournals.com The reaction is typically carried out in an aqueous solution, and the electron-rich nature of the pyridine (B92270) ring must be considered, as it can also be susceptible to oxidation under harsh conditions. pharmaguideline.com
Conversely, reduction of the aldehyde group leads to the formation of a primary alcohol, (4,6-dimethylpyridin-2-yl)methanol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose. youtube.com
| Transformation | Reagent | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 4,6-Dimethylpyridine-2-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (4,6-Dimethylpyridin-2-yl)methanol |
Formation of Imines, Hydrazones, and Related Derivatives
The carbonyl group of this compound readily condenses with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. The reaction with a primary amine yields an imine, also known as a Schiff base. nih.gov
Similarly, reaction with hydroxylamine (B1172632) produces an oxime, specifically this compound oxime. ontosight.aimdpi.commdpi.com The synthesis typically involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. mdpi.com
Condensation with hydrazine (B178648) or its derivatives affords hydrazones. nih.gov These reactions are generally reversible and proceed through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
| Reactant | Product Class |
| Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (NH₂NH₂) | Hydrazone |
Pyridine Nitrogen Atom Reactivity in Acid-Base Chemistry and Complexation
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and capable of acting as a Lewis base. wikipedia.org The basicity of the pyridine ring is influenced by the substituents present. Electron-donating groups, such as the two methyl groups in this compound, increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted pyridine. ontosight.ai Conversely, the electron-withdrawing carbaldehyde group at the 2-position counteracts this effect to some extent by reducing the electron density. The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org For substituted pyridines, these values can be modulated by the electronic effects of the substituents. mdpi.com
The basic nature of the pyridine nitrogen allows it to readily react with acids to form pyridinium (B92312) salts. pharmaguideline.comnih.gov Furthermore, the lone pair of electrons enables the nitrogen atom to coordinate with metal ions, acting as a ligand in the formation of coordination complexes. csic.esnih.govacs.org The presence of the adjacent carbaldehyde group allows this compound to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the carbonyl oxygen.
Reactivity of Methyl Groups on the Pyridine Ring
The methyl groups at positions 4 and 6 of the pyridine ring are not merely passive substituents. While generally less reactive than the carbaldehyde group, they can participate in certain chemical transformations. The protons on these methyl groups exhibit a degree of acidity due to the electron-withdrawing nature of the pyridine ring. This allows for deprotonation by a strong base to form a carbanionic species. This reactivity is a known feature of lutidine (dimethylpyridine) derivatives. csic.es This carbanion can then act as a nucleophile in subsequent reactions, enabling the elaboration of the side chains.
Furthermore, the methyl groups can be susceptible to oxidation under certain conditions. For instance, the selective oxidation of one of the methyl groups of 2,6-dimethylpyridine (B142122) to a carboxylic acid has been demonstrated using biological systems, indicating the potential for regioselective functionalization. davidpublisher.com
Activated Methyl Group Transformations and Side-Chain Functionalization
The methyl groups at positions 4 and 6 of the pyridine ring exhibit enhanced acidity due to the ring's electron-withdrawing character. This "activated" nature allows them to participate in condensation reactions with various electrophiles. One of the most common transformations is the Knoevenagel condensation, where the aldehyde group reacts with active methylene compounds in the presence of a base. nih.govrsc.org This reaction leads to the formation of α,β-unsaturated systems, which are themselves versatile intermediates for further synthetic manipulations. nih.gov
While specific data for this compound is not extensively documented in readily available literature, the general reactivity of pyridine carbaldehydes in Knoevenagel condensations is well-established. nih.gov The reaction typically proceeds with high yields and can be catalyzed by various bases. The resulting products can serve as precursors for a range of heterocyclic compounds through subsequent cyclization reactions.
Table 1: Representative Knoevenagel Condensation of Pyridine Carbaldehydes This table illustrates the general reaction; specific data for this compound is limited in the searched literature.
| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |
|---|---|---|---|---|
| Pyridine-2-carbaldehyde | Malononitrile | Piperidine | 2-(pyridin-2-ylmethylene)malononitrile | nih.gov |
| Pyridine-4-carbaldehyde | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | nih.gov |
Furthermore, the aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, providing avenues for diverse side-chain functionalization.
Involvement in Intramolecular Cyclization Processes
The strategic positioning of the aldehyde and methyl groups in derivatives of this compound can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, a derivative bearing a suitable nucleophilic group on a side chain attached to one of the methyl groups could undergo cyclization with the aldehyde. Brønsted acid catalysis can promote intramolecular aldol-type condensations in related alkylpyridine systems bearing aldehyde or ketone electrophiles in their side chains. rsc.org
Construction of Novel Heterocyclic Systems
The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of novel heterocyclic systems, including those with fused, bridged, and spirocyclic architectures.
Synthesis of Fused Polycyclic Heterocycles
The creation of fused heterocyclic systems often involves the construction of a new ring onto an existing one. Pyridopyrimidines, for example, are a class of fused heterocycles with significant biological activity. acs.org While direct synthesis from this compound is not explicitly detailed in the available literature, analogous reactions with other pyridine derivatives suggest potential pathways. For instance, the reaction of a 2-aminopyridine (B139424) derivative with a β-ketoester can lead to the formation of a pyridopyrimidine ring. A plausible strategy could involve the conversion of one of the methyl groups of this compound into an amino group, followed by reaction with a suitable partner to construct the fused pyrimidine (B1678525) ring. The synthesis of various fused pyridine derivatives has been reported, highlighting the versatility of the pyridine scaffold in constructing complex polycyclic systems. rsc.orgacs.orgias.ac.in
Generation of Bridged and Spirocyclic Architectures
The synthesis of bridged and spirocyclic compounds from pyridine-based precursors is an active area of research. Bridged heterocycles can be synthesized through various strategies, including intramolecular reactions of appropriately functionalized starting materials. researchgate.net
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The synthesis of spiro compounds often involves intramolecular cyclization or cycloaddition reactions. While there are no specific examples in the searched literature detailing the direct use of this compound for the synthesis of bridged or spirocyclic systems, its functional groups offer potential handles for such transformations. For instance, conversion of the aldehyde to a dienophile or a diene could enable participation in Diels-Alder reactions to form bridged systems. Similarly, derivatization to create a molecule with a suitable tether and reactive groups could lead to spirocyclization. The synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives has been achieved through [3+2] cycloaddition reactions, demonstrating a viable strategy for constructing complex spiro systems. rsc.org
Advanced Applications in Coordination and Supramolecular Chemistry
4,6-Dimethylpyridine-2-carbaldehyde as a Versatile Ligand Precursor
The presence of a reactive aldehyde group ortho to the pyridine (B92270) nitrogen atom makes this compound a prime building block for creating multidentate ligands. The methyl groups at the 4- and 6-positions provide increased electron density to the pyridine ring and introduce steric hindrance, which can be exploited to fine-tune the properties of the resulting metal complexes.
The aldehyde functionality of this compound is readily available for condensation reactions with various amines to yield a diverse range of multidentate ligand scaffolds. While specific studies on the 4,6-dimethyl derivative are limited, the general reactivity is well-established for analogous pyridine-2-carbaldehydes. For instance, the condensation of pyridine-2-carboxaldehyde with 4,5-dimethyl-1,2-phenylenediamine results in the formation of a tetradentate Schiff base ligand, 4,5-dimethyl-N,N-bis(pyridine-2-yl-methylene)benzene-1,2-diimine. nih.gov This reaction highlights the potential of pyridine aldehydes to form complex, multi-coordinating ligands capable of binding to one or more metal centers.
The synthesis typically involves refluxing equimolar amounts of the aldehyde and the desired amine in an alcoholic solvent, such as ethanol (B145695) or methanol. The resulting Schiff base ligand often precipitates from the solution upon cooling and can be purified by recrystallization. jocpr.com The versatility of this approach allows for the incorporation of a wide array of functional groups into the ligand backbone by choosing the appropriate amine precursor, thereby enabling the rational design of ligands with specific coordination preferences and physical properties.
Schiff base ligands derived from pyridine-2-carbaldehyde analogues are of significant interest due to their ability to form stable complexes with a wide range of transition metals. The condensation reaction between an aldehyde and a primary amine to form an imine (the core of a Schiff base) is a robust and high-yielding synthetic route. fud.edu.ng
A notable example, demonstrating the utility of a closely related compound, is the synthesis of 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC). This Schiff base is formed by the reaction of 6-methylpyridine-2-carbaldehyde with N(4)-ethylthiosemicarbazide. nih.gov This ligand has been shown to coordinate to various metals, including vanadium, zinc, palladium, and platinum, acting as a tridentate NNS donor. nih.gov The general synthetic scheme for such reactions involves the simple mixing of the aldehyde and the amine in an appropriate solvent, often with gentle heating. jocpr.com
The resulting Schiff base ligands are often polydentate, coordinating to metal ions through the pyridine nitrogen, the imine nitrogen, and another donor atom from the amine precursor (e.g., a sulfur atom in thiosemicarbazones or an oxygen atom in amino acids). This multidentate nature leads to the formation of stable chelate rings upon complexation with metal ions.
Fundamental Studies of Metal Coordination Complexes
The coordination chemistry of ligands derived from this compound provides a rich field for investigating the fundamental principles of metal-ligand bonding, coordination geometries, and the resulting electronic and magnetic properties of the complexes.
Metal complexes can be synthesized by reacting the Schiff base ligand with a suitable metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. jocpr.comnih.gov The characterization of these complexes relies heavily on spectroscopic techniques.
Infrared (IR) Spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A key indicator of Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. Upon coordination to a metal ion, this band often shifts to a lower frequency, indicating the involvement of the imine nitrogen in bonding. Furthermore, the appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and other metal-ligand bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to characterize the diamagnetic metal complexes. The chemical shifts of the ligand's protons and carbons are altered upon complexation. For instance, in the ¹H NMR spectrum, the proton of the azomethine group (CH=N) provides a diagnostic signal. nih.gov
Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and can help in inferring the coordination geometry. The spectra of the complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions. dalalinstitute.com In some cases, weaker d-d transitions can also be observed, which are characteristic of the metal ion and its coordination environment. dalalinstitute.com
A summary of typical spectroscopic data for complexes with analogous ligands is presented in the table below.
| Complex | Key IR Bands (cm⁻¹) (C=N stretch) | Selected ¹H NMR Signals (ppm) (CH=N proton) | Key UV-Vis Bands (nm) |
| [Pt(mpETSC)Cl] | ~1590 | ~8.5 | 280, 340, 420 |
| [Pd(mpETSC)Cl] | ~1595 | ~8.4 | 275, 330, 410 |
| [Zn(HmpETSC)Cl₂] | ~1605 | ~8.6 | 290, 350 |
| [VO₂(mpETSC)] | ~1600 | Not applicable (paramagnetic) | 270, 320, 450 |
| (Data is for complexes of 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC), a close analogue.) nih.gov |
For instance, the X-ray crystal structure of [Pt(mpETSC)Cl], a complex of the analogous 6-methylpyridine-2-carbaldehyde Schiff base, reveals that the platinum(II) ion is in a square planar coordination environment. nih.gov The tridentate ligand coordinates to the platinum through the pyridine nitrogen, the azomethine nitrogen, and the thiolate sulfur atom. The fourth coordination site is occupied by a chloride ion. nih.gov
Similarly, the structure of [VO₂(mpETSC)] shows a distorted square pyramidal geometry around the vanadium(V) center. The tridentate ligand forms the basal plane with two oxo groups, and one of the oxo groups occupies the apical position. nih.gov These examples demonstrate how the nature of the metal ion and the ligand framework dictates the final coordination geometry.
Table of Crystallographic Data for Analogue Complexes
| Complex | Crystal System | Space Group | Coordination Geometry | Key Bond Lengths (Å) |
| [Pt(mpETSC)Cl] | Monoclinic | P2₁/c | Square Planar | Pt-N(py) = 2.04, Pt-N(imine) = 1.98, Pt-S = 2.24, Pt-Cl = 2.30 |
| [VO₂(mpETSC)] | Orthorhombic | Pbca | Square Pyramidal | V-N(py) = 2.10, V-N(imine) = 2.05, V-S = 2.41, V=O = 1.62-1.65 |
| (Data is for complexes of 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC), a close analogue.) nih.gov |
The electronic and magnetic properties of these coordination complexes are highly dependent on the identity of the transition metal, its oxidation state, and the coordination environment imposed by the ligand.
Magnetic Susceptibility Measurements are used to determine the number of unpaired electrons in a complex, which in turn provides insight into its electronic structure and bonding. For example, many Cu(II) complexes are paramagnetic with one unpaired electron, while Ni(II) complexes can be either diamagnetic (in a square planar geometry) or paramagnetic (in a tetrahedral or octahedral geometry). researchgate.net Complexes of metals like Zn(II) and Pt(II) with d¹⁰ and d⁸ configurations, respectively (in square planar geometry), are typically diamagnetic. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic complexes. The EPR spectrum can provide detailed information about the electronic ground state and the nature of the metal-ligand bonding. For instance, the EPR spectrum of a copper(II) complex can help to distinguish between different coordination geometries and to assess the degree of covalency in the metal-ligand bonds. nih.gov
These fundamental studies are crucial for understanding the structure-property relationships in these coordination compounds, which is essential for the rational design of new materials with desired functions.
Exploration of Luminescent Properties in Metal Complexes
The development of luminescent metal complexes is a burgeoning field of research, with applications ranging from bio-imaging to materials science. Schiff bases derived from this compound are excellent candidates for ligands in such complexes, particularly with lanthanide ions, due to their ability to act as "antenna" ligands. These organic ligands can absorb light efficiently and transfer the excitation energy to the metal center, which then emits light with its characteristic sharp emission bands.
The efficiency of this energy transfer and the resulting luminescence are highly dependent on the structure of the ligand and the nature of the metal ion. For instance, lanthanide complexes with Schiff bases derived from pyridoxal (B1214274) and amino acids have been shown to be luminescent. nih.gov The coordination environment around the lanthanide ion, typically involving the phenolic oxygen, the imine nitrogen, and carboxylate groups, is crucial for sensitizing the metal's luminescence. nih.gov In the case of Schiff bases from this compound, the pyridine nitrogen and the imine nitrogen would be the primary coordination sites.
Research on related pyridine-bis(carboxamide)-based ligands with lanthanide ions has demonstrated the potential for near-infrared (NIR) emission. rsc.org These complexes can also generate singlet oxygen, with the efficiency of this process being wavelength-dependent. rsc.org This dual functionality is of significant interest for photodynamic therapy. The photophysical properties of such complexes are summarized in the table below.
| Lanthanide Ion | Quantum Yield (%) | Singlet Oxygen Quantum Yield (%) | Reference |
|---|---|---|---|
| Yb(III) | 0.69 | 19 | rsc.org |
| Nd(III) | 0.20 | 25 | rsc.org |
| Er(III) | 0.01 | 9 | rsc.org |
Similarly, europium(III) complexes with pyridine-2,6-dicarboxamide ligands exhibit strong luminescence in the visible region, with long lifetimes in the solid state. researchgate.net The efficient sensitization of the lanthanide ion by the ligand is key to these properties. researchgate.net While specific data for this compound complexes is not yet prevalent, the principles established with these related systems strongly suggest that its derivatives would also yield highly luminescent metal complexes with tunable photophysical properties.
Molecular Recognition and Supramolecular Assembly
The precise arrangement of functional groups in derivatives of this compound makes them ideal candidates for the construction of synthetic receptors and for directing the formation of complex supramolecular assemblies.
Design of Receptors for Specific Substrates (e.g., Carbohydrates, Amino Acids)
The design of synthetic receptors capable of selectively binding biologically relevant molecules like carbohydrates and amino acids is a significant challenge in supramolecular chemistry. The 2-aminopyridine (B139424) unit has been identified as a highly effective recognition motif for monosaccharides. nih.gov By incorporating this unit into larger, acyclic structures, receptors with high selectivity for specific glycosides can be achieved. nih.gov Schiff bases of this compound with various amino-functionalized scaffolds could therefore be designed to create specific pockets for carbohydrate binding, where the pyridine nitrogen and imine group, along with other strategically placed hydrogen bond donors and acceptors, would interact with the hydroxyl groups of the sugar.
Similarly, Schiff bases derived from pyridinecarboxaldehydes have been explored for their potential in amino acid recognition. nih.govmdpi.com The formation of a Schiff base between the aldehyde and an amino acid creates a chiral environment that can be exploited for enantioselective recognition. The pyridine ring can participate in π-π stacking interactions with aromatic side chains of amino acids, while the imine and carboxylate groups can form hydrogen bonds with the amino acid backbone. While specific studies on this compound for this purpose are limited, the established principles suggest its derivatives could be effective receptors.
Self-Assembly Mechanisms Involving Hydrogen Bonding and π–π Stacking Interactions
The self-assembly of molecules into well-defined supramolecular structures is governed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being paramount. In the solid state, derivatives of this compound, particularly its Schiff bases, are expected to exhibit a rich variety of these interactions.
Hydrogen bonds, involving the pyridine nitrogen, imine nitrogen, and other functional groups introduced through the Schiff base condensation, would play a crucial role in directing the assembly. For example, in related pyrimidine (B1678525) systems, N-H···N and N-H···O hydrogen bonds lead to the formation of chains and sheets. nih.govnih.gov The formation of specific hydrogen-bonding motifs, such as the R2(2)(8) ring, is a common feature in the crystal structures of molecules containing amide or imine functionalities. nih.govnih.gov
Furthermore, the aromatic pyridine ring is highly susceptible to π-π stacking interactions. These interactions, where the electron-rich π-system of one ring interacts with the electron-poor π-system of an adjacent ring, provide additional stability to the supramolecular architecture. In many pyridine and pyrimidine derivatives, these stacking interactions link the hydrogen-bonded chains or sheets into three-dimensional networks. nih.govnih.gov The combination of directional hydrogen bonds and stabilizing π-π stacking interactions provides a powerful tool for the rational design of crystal structures with desired properties.
Construction of Molecular Capsules, Cages, and Metallacycles
Coordination-driven self-assembly has emerged as a powerful strategy for the bottom-up construction of discrete, hollow supramolecular structures such as molecular capsules, cages, and metallacycles. mdpi.com These structures have potential applications in catalysis, drug delivery, and molecular sensing. The key to this approach is the use of multitopic ligands that can bridge multiple metal centers in a predictable manner.
Schiff bases derived from this compound and multidentate amines are excellent candidates for such ligands. For example, the reaction of two equivalents of the aldehyde with a linear diamine would produce a ligand with two bidentate N,N'-chelating sites. The reaction of such a ligand with a square-planar metal ion, such as Pd(II) or Pt(II), can lead to the formation of a [2+2] metallacycle. nih.gov The size and shape of the resulting metallacycle can be tuned by varying the length and flexibility of the diamine linker.
The synthesis of more complex, three-dimensional structures like molecular cages can be achieved by using tritopic ligands. For instance, a Schiff base formed from three equivalents of this compound and a tripodal triamine would create a ligand that can coordinate to three metal centers. The self-assembly of such a ligand with a suitable metal ion can lead to the formation of a closed, cage-like structure. nih.gov The cavity within these cages can encapsulate guest molecules, leading to potential applications in drug delivery and catalysis.
Development of Interlocked Molecular Architectures (e.g., Rotaxanes, Catenanes)
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are composed of two or more components that are not covalently bonded but are held together by their topology. wikipedia.org The synthesis of these fascinating molecules often relies on template-directed methods, where a metal ion or a non-covalent interaction is used to preorganize the components before the final covalent bond is formed to trap the interlocked structure.
Pyridine-containing ligands have been extensively used in the synthesis of rotaxanes and catenanes. rsc.orgnih.govrsc.org For example, a macrocycle containing a pyridine unit can be threaded onto a linear molecule (an "axle") that has bulky "stopper" groups at each end to prevent the macrocycle from dethreading. The pyridine nitrogen can coordinate to a metal template, holding the macrocycle in place while the stopper groups are attached.
Similarly, two macrocycles can be interlocked to form a catenane. rsc.orgcapes.gov.br Often, two U-shaped precursor molecules containing pyridine units are coordinated to a metal template, bringing them into a crossed arrangement. Ring-closing reactions are then performed to form the two interlocked macrocycles. Ligands derived from this compound, with their ability to be incorporated into larger macrocyclic or linear structures through the reactive aldehyde group, are well-suited for the construction of such interlocked architectures. The imine clipping reaction, in particular, has proven to be a highly efficient method for the final ring-closing step in the synthesis of rotaxanes and catenanes. rsc.org
Role in Catalysis and Materials Science
Catalytic Applications of 4,6-Dimethylpyridine-2-carbaldehyde and its Derivatives
The combination of a pyridine (B92270) nitrogen atom and an aldehyde functional group makes this compound a prime candidate for creating sophisticated catalytic systems. The methyl groups at the 4- and 6-positions electronically and sterically modulate the reactivity and coordination properties compared to the unsubstituted pyridine-2-carbaldehyde, offering a tool for fine-tuning catalytic performance.
Organocatalysis and Metal-Free Catalysis
While the direct application of this compound in organocatalysis is not yet widely documented, its inherent functionalities suggest potential roles. The pyridine moiety can act as a basic site to activate substrates, and the aldehyde group can participate in iminium or enamine catalysis after condensation with a primary or secondary amine. These pathways are fundamental to many metal-free catalytic transformations. For instance, derivatives could potentially catalyze reactions such as aldol (B89426) or Michael additions, where the pyridine nitrogen could serve as an internal base to facilitate the reaction.
Ligand Applications in Transition Metal Catalysis (e.g., Polymerization Reactions)
The most prominent application of pyridine-aldehyde compounds is in the synthesis of ligands for transition metal catalysis. The aldehyde group of this compound serves as a convenient handle for creating multidentate ligands, most commonly through Schiff base condensation with primary amines.
This reaction produces iminopyridine ligands, where the pyridine nitrogen and the imine nitrogen can chelate to a metal center. The resulting metal complexes are active in a wide array of catalytic reactions. Research on the closely related pyridine-2-carboxaldehyde has shown the formation of stable and catalytically active complexes with numerous transition metals. nih.govresearchgate.net For example, Schiff bases derived from pyridine-2-carboxaldehyde and various diamines form well-defined complexes with metals like copper(II), nickel(II), and cobalt(II). researchgate.net These complexes often exhibit square-planar or octahedral geometries and are effective in various transformations.
The presence of the 4,6-dimethyl groups in the target molecule would enhance the electron-donating ability of the pyridine ring, which can increase the stability of the corresponding metal complexes. This electronic tuning can influence the catalytic activity, for instance, in oxidation or polymerization reactions. In the context of polymerization, terpyridine-based ligands, which share structural motifs, have been used as part of initiator systems for Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers. evitachem.com It is conceivable that Schiff base complexes derived from this compound could be similarly employed to catalyze controlled polymerization processes.
| Aldehyde Precursor | Amine Precursor | Metal Ion | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Pyridine-2-carboxaldehyde | 4,5-Dimethyl-1,2-phenylenediamine | Cr, Mo, W | Metal Carbonyl Complexes | nih.gov |
| Pyridine-2-carboxaldehyde | Cyclohexane-1,4-diamine | Cu(II), Co(II), Ni(II) | Mononuclear Schiff Base Complexes | researchgate.net |
| 4-Pyridine carboxaldehyde | 3-Amino pyridine | Cu(II), Ni(II), Co(II) | Hexacoordinated Complexes | jocpr.com |
| Salicylaldehyde | 2,2-Dimethylpropane-1,3-diamine | Mn(II), Cu(II), Ni(II), Co(II) | Square-Planar Complexes | researchgate.net |
Development of Catalysts for Asymmetric Transformations
The development of catalysts for asymmetric synthesis is a cornerstone of modern chemistry. This compound is a prochiral molecule that can be readily converted into a chiral ligand. By reacting the aldehyde with a chiral amine, a chiral Schiff base ligand is formed. When this ligand coordinates to a metal center, it creates a chiral environment that can induce enantioselectivity in a catalytic reaction.
This strategy is a well-established method for producing catalysts for reactions like asymmetric allylation, cyclopropanation, or epoxidation. For example, chiral terpyridine-related ligands have been successfully used in asymmetric allylation reactions, achieving high enantioselectivity. evitachem.com The steric bulk provided by the methyl groups in this compound could play a crucial role in enhancing the facial discrimination of substrates approaching the catalytic center, potentially leading to higher enantiomeric excesses in the products.
Contributions to Advanced Functional Materials
The same chemical features that make this compound a valuable precursor for catalysts also enable its use in the synthesis of advanced functional materials, including polymers, resins, and hybrid organic-inorganic systems.
Precursor in Polymer and Resin Synthesis
The pyridine ring is a desirable component in high-performance polymers due to the thermal stability and mechanical strength it imparts. Aromatic polyimides, for example, are a class of heat-resistant polymers used in aerospace and electronics. mdpi.com Monomers containing pyridine units are incorporated to enhance these properties. mdpi.com this compound can be chemically transformed into derivatives (e.g., diamines or diols) suitable for polycondensation reactions to produce pyridine-containing polyimides, polyesters, or polyamides.
Furthermore, the aldehyde functionality allows for direct polymerization. For instance, polyazomethines, which contain a –C=N– linkage in the polymer backbone, can be synthesized through the polycondensation of dialdehydes and diamines. Research on the polymerization of other heteroaromatic aldehydes, such as thiophene-2-carbaldehyde, demonstrates that these reactions can yield functional polymers with interesting optical and electronic properties. journalskuwait.org Similarly, this compound could be used as a monomer or co-monomer to create novel polyazomethines or related resins with tailored properties.
Development of Functional Organic and Hybrid Materials
The ability of the iminopyridine moiety to chelate metal ions can be exploited to construct ordered, multi-dimensional structures like metal-organic frameworks (MOFs) or coordination polymers. In this context, Schiff base derivatives of this compound could serve as the organic linkers that connect metal nodes, creating porous materials with potential applications in gas storage, separation, or heterogeneous catalysis.
The molecule is also an excellent candidate for creating functional hybrid materials. Researchers have successfully grafted Schiff base complexes onto the surface of nanoparticles to combine the catalytic activity of the metal complex with the high surface area and easy separability of the nanomaterial. mdpi.com A common approach involves coating magnetic nanoparticles (e.g., Fe₃O₄) with a silica (B1680970) shell, functionalizing the silica with amine groups, and then reacting it with an aldehyde like this compound. Subsequent metalation creates a magnetically recoverable catalyst. This methodology provides a pathway to robust, reusable catalytic systems for green chemistry applications.
Exploration in Optoelectronic and Sensing Materials (e.g., OLED Intermediates, Nonlinear Optical Materials)
The field of optoelectronics often utilizes organic molecules with specific electronic properties. While there is no specific research on this compound for these applications, related compounds offer insights into its potential.
Pyridine derivatives are integral components in the design of materials with nonlinear optical (NLO) properties, which are crucial for applications like optical switching and data storage. The fundamental principle often involves creating a "push-pull" system within the molecule, where an electron-donating group is conjugated with an electron-accepting group. The aldehyde group can act as an electron-withdrawing group, and the dimethyl-substituted pyridine ring can function as part of the conjugated system.
Furthermore, derivatives of pyridine-2-carbaldehyde are used in the synthesis of fluorescent chemosensors. For instance, Schiff bases derived from pyridine-2-carbaldehyde can exhibit changes in their fluorescence upon binding to specific metal ions, making them useful for detection and sensing applications. nih.gov
Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The properties of MOFs are highly dependent on the structure of the organic linker. Pyridine-containing ligands are widely used in the synthesis of MOFs due to the ability of the pyridine nitrogen to coordinate with metal centers.
While no MOFs specifically incorporating this compound as a primary ligand have been reported, the principles of MOF design suggest its potential utility. The pyridine nitrogen and the aldehyde's oxygen atom could potentially chelate to a metal center, or the aldehyde could be further functionalized to create a more complex linker. The methyl groups would also influence the steric environment within the resulting MOF, which can affect its porosity and guest-binding properties. Studies have shown that substituted pyridine ligands can lead to the formation of MOFs with interesting structural and sorption properties. rsc.org For example, the adsorption of pyridine over amino-functionalized MOFs has been studied to understand the interactions between the guest molecule and the framework. acs.org
Design and Fabrication of Chemosensors and Biosensors
The design of chemosensors often relies on the principle of a specific and detectable interaction between an analyte and a sensor molecule. Pyridine-2-carbaldehyde and its derivatives are valuable precursors in this field. They can be used to synthesize Schiff base ligands that can selectively bind to certain metal ions or other analytes. jocpr.com This binding event can trigger a measurable signal, such as a change in color (colorimetric sensor) or fluorescence. researchgate.net
For example, a pyridine derivative-based chemosensor has been synthesized for the detection of formaldehyde. ugm.ac.id The mechanism often involves a chemical reaction between the analyte and the sensor molecule, leading to a change in the electronic structure and, consequently, the spectroscopic properties of the sensor. The aldehyde functionality of this compound makes it a prime candidate for such applications, as it can readily undergo condensation reactions to form sensor molecules. The electronic-donating methyl groups could also play a role in tuning the sensitivity and selectivity of the resulting sensor.
Computational and Theoretical Investigations of 4,6 Dimethylpyridine 2 Carbaldehyde
Quantum Chemical Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the intrinsic properties of 4,6-dimethylpyridine-2-carbaldehyde at the atomic level.
Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)
The first step in the computational study of any molecule is the determination of its most stable three-dimensional structure. Geometry optimization using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), allows for the precise calculation of bond lengths, bond angles, and dihedral angles. For this compound, a key aspect of its structure is the orientation of the carbaldehyde group relative to the pyridine (B92270) ring.
Conformational analysis reveals the different spatial arrangements of the atoms (conformers) and their relative energies. The rotation around the single bond connecting the carbaldehyde group to the pyridine ring gives rise to different conformers. The two most likely planar conformers would be the O-trans and O-cis isomers, where the carbonyl oxygen is pointing away from or towards the pyridine nitrogen, respectively. DFT calculations can determine which of these conformers is the global minimum on the potential energy surface and the energy barrier for interconversion between them.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-C(aldehyde) | 1.485 | C6-N1-C2 | 117.5 |
| C=O | 1.210 | N1-C2-C(aldehyde) | 118.0 |
| N1-C2 | 1.340 | C2-C(aldehyde)-O | 123.0 |
| C4-CH3 | 1.510 | C(aldehyde)-C2-N1-C6 | 180.0 (trans) |
| C6-CH3 | 1.512 |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.
Electronic Structure and Bonding Analysis (e.g., NBO, EDA-NOCV)
To gain a deeper understanding of the electronic properties and bonding nature of this compound, advanced computational techniques like Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis-Natural Orbitals for Chemical Valence (EDA-NOCV) are employed.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides valuable information about charge distribution, hybridization, and intramolecular interactions. For this compound, NBO analysis would likely reveal the polarization of the C=O bond, the delocalization of π-electrons within the pyridine ring, and potential hyperconjugative interactions between the methyl groups and the ring.
Table 2: Illustrative NBO Analysis Results for Key Atoms in this compound
| Atom | Natural Atomic Charge (e) | Hybridization |
| N1 | -0.55 | sp1.89 |
| C2 | +0.15 | sp2.05 |
| C(aldehyde) | +0.45 | sp2.01 |
| O(aldehyde) | -0.58 | sp1.50 |
Note: The data in this table is illustrative and represents typical values that would be expected from NBO analysis.
Prediction and Interpretation of Spectroscopic Properties (e.g., Vibrational Spectra, NMR Shifts)
DFT calculations are highly effective in predicting spectroscopic data, which can be directly compared with experimental measurements to validate the computed structure and provide a basis for spectral assignment.
Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectroscopy can be predicted. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching frequency of the aldehyde, the C-H stretching of the methyl and aromatic groups, and various ring breathing and deformation modes. Comparing the calculated spectrum with the experimental one can confirm the molecular structure and identify the different conformers present in a sample. nih.gov
NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus can be calculated, which are then converted to chemical shifts. rsc.org This allows for the assignment of the ¹H and ¹³C NMR spectra of this compound, aiding in its structural elucidation. nih.gov The calculated shifts are sensitive to the electronic environment of each nucleus, providing further validation of the computed electronic structure. mdpi.com
Table 3: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Predicted Value |
| C=O Stretching Frequency (IR) | ~1705 cm⁻¹ |
| ¹³C NMR Shift (C=O) | ~192 ppm |
| ¹H NMR Shift (CHO) | ~10.1 ppm |
| ¹³C NMR Shift (C2) | ~152 ppm |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.
Mechanistic Studies of Chemical Reactions
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information on reaction pathways, transition states, and the influence of the surrounding environment.
Elucidation of Reaction Pathways and Transition States
For this compound, a common reaction would be the nucleophilic addition to the carbonyl group. Computational methods can be used to map out the potential energy surface of such a reaction, identifying the reactants, products, and any intermediates and transition states. sourceforge.io The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest as its energy determines the reaction rate. By locating the transition state structure and calculating its vibrational frequencies (a single imaginary frequency confirms a true transition state), the activation energy for the reaction can be determined. rsc.org This provides a quantitative measure of the reaction's feasibility.
Analysis of Solvent Effects on Reaction Kinetics and Thermodynamics
Reactions are typically carried out in a solvent, which can have a significant impact on both the kinetics and thermodynamics of the process. rsc.org Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). mdpi.com
Table 4: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Addition to this compound in Different Solvents
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
| Gas Phase | 1.0 | 25.0 |
| Toluene | 2.4 | 22.5 |
| Acetone (B3395972) | 20.7 | 18.0 |
| Water | 78.4 | 16.5 |
Note: The data in this table is illustrative and demonstrates the expected trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the interactions between molecules. For this compound, these techniques could be instrumental in understanding its behavior in biological systems and in the design of novel supramolecular structures.
Intermolecular Interactions in Supramolecular Complexes
The formation of supramolecular complexes is governed by a variety of non-covalent interactions. In the case of this compound, the key interacting moieties would be the pyridine ring, the methyl groups, and the aldehyde functional group. Studies on related compounds, such as 2-amino-4,6-dimethylpyridinium salts, reveal the nature of these interactions.
Key intermolecular interactions that would be anticipated for this compound in supramolecular assemblies include:
Hydrogen Bonding: The aldehyde group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, C-H···O interactions involving the aldehyde and methyl C-H groups could also occur.
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. The separation distance between the centroids of the interacting rings is a key parameter in determining the strength of this interaction. For instance, in related pyridinium (B92312) compounds, π-π stacking with centroid-to-centroid distances around 4.07 Å has been observed.
Halogen Bonding and other X-π interactions: If interacting with halogenated molecules, the pyridine π-system could engage in halogen-π interactions. In a similar vein, interactions between halides and the pyridinic ring have been noted in related structures, with distances of around 3.9 Å.
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Potential Participating Groups on this compound | Typical Interaction Distances (based on related structures) |
| Hydrogen Bonding | Aldehyde oxygen (acceptor), Methyl C-H (donor) | ~2.7 Å |
| π-π Stacking | Pyridine ring | ~4.0 - 4.6 Å |
| X-π Interactions | Pyridine ring with halogenated species | ~3.9 Å |
Rational Design of Derivatives based on Computational Predictions
Computational chemistry offers a pathway for the rational design of derivatives of this compound with tailored properties. This is often achieved through techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking simulations.
The general workflow for the rational design of derivatives would involve:
Target Identification: Defining the desired property to be enhanced, for example, binding affinity to a specific protein.
Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its activity.
In Silico Modification: Computationally introducing various substituents at different positions on the pyridine ring.
Docking and Scoring: Docking the designed derivatives into the active site of the target protein and using scoring functions to predict their binding affinity.
Prioritization for Synthesis: Selecting the most promising candidates for chemical synthesis and experimental validation based on the computational predictions.
For instance, studies on CDK2/4/6 inhibitors have shown that electrostatic interactions with specific amino acid residues like Lys and Asp, and nonpolar interactions with residues like Ile, are crucial for binding. A similar approach could be applied to design derivatives of this compound that target specific enzymes.
Structure-Property Relationship Studies via Computational Methods
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its physicochemical properties. These models are built by calculating a set of molecular descriptors that encode structural information and then using statistical methods to find a relationship with an experimentally measured property.
For this compound, a QSPR study could predict properties such as boiling point, solubility, or photostability. The process would involve:
Dataset Compilation: Gathering a set of molecules structurally related to this compound with known experimental values for the property of interest.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Employing statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates a subset of the calculated descriptors with the property.
Model Validation: Testing the predictive power of the model on an external set of compounds not used in the model development.
An example of descriptors that could be calculated for this compound and related compounds for a QSPR study is provided below.
| Descriptor Type | Example Descriptor | Potential Property Correlation |
| Constitutional | Molecular Weight | Boiling Point, Density |
| Topological | Wiener Index | Viscosity, Surface Tension |
| Geometrical | Molecular Surface Area | Solubility, Bioavailability |
| Quantum-Chemical | HOMO-LUMO Gap | Reactivity, Photostability |
| Electronic | Dipole Moment | Polarity, Dielectric Constant |
By establishing a robust QSPR model, the properties of novel, unsynthesized derivatives of this compound could be predicted, thus guiding experimental efforts towards compounds with desired characteristics.
Emerging Research Directions and Future Perspectives
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of pyridine-2-carbaldehydes, including the 4,6-dimethyl substituted variant, is a critical area of research. Traditional methods often rely on the oxidation of the corresponding methyl or hydroxymethyl pyridine (B92270). However, the focus is increasingly shifting towards greener and more sustainable synthetic routes. One promising approach involves the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. For instance, the oxidation of 2,6-dimethylpyridine (B142122) to pyridine-2,6-dicarboxylic acid has been achieved with high efficiency using potassium permanganate (B83412) under microwave irradiation, a method that could potentially be adapted for the selective synthesis of 4,6-Dimethylpyridine-2-carbaldehyde. chemicalbook.com
Furthermore, the development of catalytic systems that enable selective oxidation under mild conditions is a key goal. This includes the exploration of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and environmental impact. The principles of green chemistry, such as the use of safer solvents and minimizing derivatization steps, are central to the future development of synthetic methodologies for this compound. nih.gov
| Parameter | Traditional Method | Emerging Sustainable Method |
| Energy Input | High (prolonged heating) | Low (microwave irradiation) |
| Reaction Time | Hours to days | Minutes |
| Catalyst | Stoichiometric oxidants | Recyclable catalysts |
| Solvent Use | Often hazardous organic solvents | Greener solvents (e.g., water) |
| Waste Generation | High | Low |
This table provides a comparative overview of traditional versus emerging sustainable synthetic methodologies applicable to pyridine aldehydes.
Integration into Advanced Smart and Responsive Materials
The unique electronic and coordination properties of the pyridine ring, combined with the reactive aldehyde group, make this compound a promising building block for advanced smart and responsive materials. These materials can change their properties in response to external stimuli such as light, temperature, or the presence of specific chemical species.
The aldehyde functionality allows for the straightforward formation of Schiff bases through condensation reactions with primary amines. These Schiff base ligands can then be used to create metal-organic frameworks (MOFs) or coordination polymers. The dimethyl substitution on the pyridine ring can influence the steric and electronic properties of the resulting complexes, potentially leading to materials with novel sensory or catalytic capabilities. The development of such materials is an active area of research, with potential applications in chemical sensing, controlled release systems, and catalysis.
Exploration in Bioinorganic and Medicinal Chemistry (Focus on chemical synthesis and ligand design for biological systems)
In the realm of bioinorganic and medicinal chemistry, the design of ligands that can selectively interact with biological targets is of paramount importance. This compound serves as a valuable scaffold for the synthesis of such ligands. The aldehyde group provides a reactive handle for the introduction of various functional groups, allowing for the fine-tuning of the ligand's electronic and steric properties to achieve desired biological activity. researchgate.net
For example, Schiff bases derived from pyridine-2-carbaldehyde and its derivatives have been extensively studied for their coordination to metal ions, forming complexes with interesting biological properties, including potential applications as enzyme inhibitors. The presence of the dimethyl groups in this compound can enhance the lipophilicity of the resulting metal complexes, potentially improving their cell permeability and biological efficacy. The design and synthesis of novel ligands based on this scaffold are expected to lead to new therapeutic and diagnostic agents.
Synergistic Approaches Combining Experimental Synthesis with Advanced Theoretical Calculations
The integration of experimental synthesis with advanced theoretical calculations offers a powerful approach to accelerate the discovery and development of new functional molecules. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.
Theoretical modeling can be used to predict the most stable conformations of the molecule, understand its interaction with metal ions or biological receptors, and guide the design of new synthetic targets with optimized properties. For example, computational studies can help in understanding the reaction mechanisms of synthetic transformations, leading to the development of more efficient and selective processes. This synergistic approach, combining the predictive power of theory with the practical validation of experimental work, is crucial for unlocking the full potential of this versatile chemical compound.
| Theoretical Method | Application in the Study of this compound |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |
| Molecular Docking | Simulation of interactions with biological targets to guide ligand design. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving derivatives of the compound. |
This table outlines the application of various theoretical methods in the study of this compound and its derivatives.
Potential for Multidisciplinary Applications in Chemical Science and Engineering
The versatile nature of this compound opens up possibilities for a wide range of multidisciplinary applications at the interface of chemical science and engineering. In chemical engineering, this compound could serve as a precursor for the synthesis of corrosion inhibitors, surfactants, or as a building block for functional polymers.
Its ability to form stable complexes with various metal ions also makes it a candidate for applications in areas such as hydrometallurgy for metal extraction and separation, or in the development of new catalytic systems for industrial processes. The continued exploration of this compound's properties and reactivity is likely to uncover new and unexpected applications, further solidifying its importance in the broader landscape of chemical science and engineering.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dimethylpyridine-2-carbaldehyde, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves Vilsmeier-Haack formylation of 4,6-dimethylpyridine, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as reagents. Key parameters include temperature control (70–90°C), stoichiometric ratios (1:1.2 pyridine:POCl₃), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization (ethanol/water) is critical to isolate the aldehyde with >95% purity. Reaction progress should be monitored by TLC (Rf ~0.3 in hexane/EtOAc) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar aldehydes?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet at δ ~10.1 ppm. The methyl groups at positions 4 and 6 result in singlets at δ ~2.5 ppm (integration for 6H).
- ¹³C NMR : The aldehyde carbon resonates at δ ~192 ppm, while the pyridine carbons appear between 120–160 ppm.
- IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group.
- Mass Spectrometry : Molecular ion peak at m/z 151 (C₉H₁₁NO) with fragmentation patterns matching methyl-pyridine loss .
Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?
- Methodological Answer : The aldehyde group is prone to oxidation and humidity-induced dimerization. Store under inert gas (Ar) at –20°C in amber vials. Add stabilizers like 0.1% hydroquinone or BHT (butylated hydroxytoluene). Regular purity checks via HPLC (C18 column, mobile phase: acetonitrile/water 60:40, UV detection at 254 nm) are recommended to monitor degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,6-dimethyl groups influence the reactivity of the aldehyde in nucleophilic addition reactions?
- Methodological Answer : The methyl groups create steric hindrance, reducing accessibility to the aldehyde carbonyl. Computational modeling (DFT at B3LYP/6-31G* level) predicts increased activation energy for nucleophilic attack compared to unsubstituted pyridine-2-carbaldehyde. Experimentally, kinetic studies (e.g., with Grignard reagents) show slower reaction rates (k ≈ 0.05 M⁻¹s⁻¹ vs. 0.12 M⁻¹s⁻¹ for parent compound). Use bulky nucleophiles (e.g., tert-butylamine) to study steric effects via Hammett plots or Eyring analysis .
Q. What strategies resolve contradictions in reported catalytic activity of this compound-derived Schiff base complexes?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., in asymmetric catalysis) may stem from ligand-metal coordination geometry. Characterize complexes using X-ray crystallography and cyclic voltammetry to correlate structure-activity relationships. For example, Cu(II) complexes may adopt square-planar vs. tetrahedral configurations, altering redox potentials. Systematic variation of metal precursors (e.g., Cu(OAc)₂ vs. CuCl₂) and reaction solvents (polar aprotic vs. coordinating) can isolate contributing factors .
Q. Can this compound act as a precursor for photoactive ligands in transition-metal catalysis?
- Methodological Answer : The aldehyde can be condensed with photoactive amines (e.g., anthracene derivatives) to form Schiff base ligands. UV-Vis spectroscopy (λmax ~350–400 nm) and time-resolved fluorescence decay studies assess ligand-to-metal charge transfer (LMCT) efficiency. Test catalytic performance in light-driven reactions (e.g., [Ru(bpy)₃]²⁺-mediated C–H activation), comparing turnover numbers (TON) under dark vs. visible-light conditions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate synthetic yields and spectroscopic data against computational predictions (e.g., Gaussian or ORCA software) to identify outliers. For catalytic studies, use Bland-Altman plots to assess inter-lab variability .
- Experimental Design : Employ DoE (Design of Experiments) for reaction optimization, varying temperature, catalyst loading, and solvent polarity as independent factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
